molecular formula C31H34O5 B1668753 4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid CAS No. 170355-78-9

4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid

Cat. No. B1668753
M. Wt: 486.6 g/mol
InChI Key: JBALRFFXKQPVLT-UHFFFAOYSA-N
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Description

“4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid”, also known as CD 2665, is a selective RARβ/γ antagonist . It has a molecular formula of C31H34O5 and a molecular weight of 486.6 .

Physical and Chemical Properties The compound is a crystalline solid with a predicted boiling point of 668.6±55.0 °C and a predicted density of 1.227±0.06 g/cm3 . It is soluble in DMF (30 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (25 mg/ml) . The compound has a predicted pKa of 4.13±0.10 .

Scientific Research Applications

Luminescent Properties

A study explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Europium (Eu(III))-cored complexes. The research focused on understanding the energy-transfer pathway in luminescent lanthanide complexes. The study highlighted the importance of intramolecular charge transfer (ICT) in the energy-transfer pathway from the ligand to the Eu(III) ion (Kim, Baek, & Kim, 2006).

Synthesis of Labelled Compounds

Research on the synthesis of carbon-14 labelled 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound with potential dermatological applications, was conducted. The synthesis involved a multi-step process starting from barium [14C]-carbonate (Pilgrim, Nedoncelle, Frideling, & Shroot, 1991).

Ligand Binding and Biological Activities

A study synthesized and evaluated ligands binding to retinoic acid receptor subtypes. The research identified the 4-substituted-3-(1-adamantyl)phenyl moiety as a new pharmacophore, replacing the beta-cyclogeranylidene ring of all-trans-retinoic acid. This included the development of RAR gamma selective derivatives (Charpentier et al., 1995).

Interaction with DNA

Another study focused on the synthesis of 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic aromatic retinoid. The interaction of this compound and its derivatives with DNA was investigated, revealing that the adamantyl group significantly influences DNA binding (Milanese et al., 2011).

Fluoronaphthoic Acids

Research on the synthesis of mono- and difluoronaphthoic acids was conducted. This study is relevant due to the structural similarity and potential insights it provides into the chemistry of naphthoic acids (Tagat et al., 2002).

Synthesis of Naphtho[1,2-d]imidazoles

A study detailed the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment. This research provides insights into the synthesis methodologies that could be applicable to the target compound (Frolenko et al., 2013).

Chiral Polycyclic Aromatic Hydrocarbons

Research on the synthesis of chiral naphthalene, phenanthrene, chrysene, and pyrene containing bis(1-adamantyl) groups was conducted. This study provides insights into the synthesis and properties of such compounds (Yamamoto et al., 2013).

properties

IUPAC Name

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALRFFXKQPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168846
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid

CAS RN

170355-78-9
Record name CD 2665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1(a), but reacting 980 mg (2.4 mmol) of methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate with 330 μl (28.6 mmol) of methoxyethoxymethyl chloride, 650 mg (55%) of the expected compound were obtained in the form of an oil.
Name
methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
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4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
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4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
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4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid

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